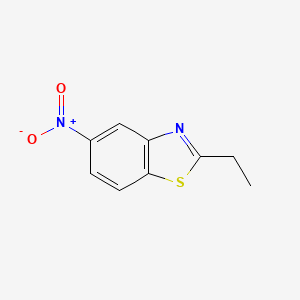

Benzothiazole, 2-ethyl-5-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Wissenschaftliche Forschungsanwendungen

Nitroheterocyclic Drugs

Nitroheterocyclic compounds, including various nitroimidazoles and nitrofurans, are used as therapeutic agents against protozoan and bacterial infections. These drugs, such as benznidazole and others, have chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties, including mechanisms of action and resistance in certain parasitic protozoa (Raether & Hänel, 2003).

Antiparasitic Properties

Studies have found that 6-Nitro- and 6-amino-benzothiazoles have significant in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The chemical structure of the position 2 substitution-bearing group greatly influences their antiprotozoal properties (Delmas et al., 2002).

Eukaryotic Topoisomerase II Inhibitors

Benzothiazole derivatives have been identified as inhibitors of eukaryotic DNA topoisomerase II, a crucial enzyme for DNA replication and cell division. This inhibitory activity suggests potential applications in cancer treatment (Pınar et al., 2004).

Antimycobacterial Activity

Benzothiazole derivatives have shown in vitro antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Certain derivatives exhibit appreciable activity, especially against non-tuberculous strains (Kočí et al., 2002).

Antitumour Properties

Benzothiazoles, including Phortress, have been developed for antitumour applications. They work by selective uptake into sensitive cells, induction of cytochrome P450 isoform, and formation of DNA adducts resulting in cell death (Bradshaw & Westwell, 2004).

Synthesis of Benzothiazole Derivatives

Advancements in synthetic chemistry have enabled the creation of various benzothiazole derivatives. These developments have significant implications for pharmaceutical chemistry due to the pharmacological activities of these compounds (Prajapati et al., 2014).

Zukünftige Richtungen

Benzothiazole derivatives have shown promise in various fields, particularly in the pharmaceutical sector . They have been used in the synthesis of new anti-tubercular compounds and as potential anticancer and anti-inflammatory agents . This suggests that “Benzothiazole, 2-ethyl-5-nitro-” and similar compounds could have potential future applications in these areas.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes’ activities . This interaction disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Benzothiazole derivatives affect various biochemical pathways due to their wide range of enzyme targets . For instance, inhibition of DNA gyrase disrupts DNA replication, while inhibition of dihydroorotase disrupts pyrimidine biosynthesis. The disruption of these pathways leads to downstream effects that inhibit bacterial growth and survival.

Result of Action

The result of the action of 2-ethyl-5-nitro-1,3-benzothiazole is the inhibition of bacterial growth and survival. By inhibiting key enzymes, the compound disrupts essential biochemical pathways, leading to the death of the bacteria or inhibition of their growth .

Action Environment

The action, efficacy, and stability of 2-ethyl-5-nitro-1,3-benzothiazole can be influenced by various environmental factors. For instance, pH can affect the compound’s solubility and stability, while temperature can influence its rate of reaction. Additionally, the presence of other compounds or substances can impact the compound’s efficacy through interactions or competition for the same targets .

Eigenschaften

IUPAC Name |

2-ethyl-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMRFAQEKUVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2960027.png)

![2-amino-N-(butan-2-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2960044.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)